1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)azetidine-3-carboxylic acid
Description
1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)azetidine-3-carboxylic acid is a heterocyclic compound featuring a piperidine ring fused with an azetidine moiety. The tert-butoxycarbonyl (Boc) group serves as a protective group for the secondary amine on the piperidine ring, enhancing stability during synthetic processes. The azetidine-3-carboxylic acid component introduces a strained four-membered ring with a carboxylic acid functional group, which is critical for interactions in medicinal chemistry, such as enzyme inhibition or receptor binding .
This compound is primarily used in pharmaceutical research as a building block for drug candidates, particularly in the development of protease inhibitors, kinase modulators, and central nervous system (CNS)-targeted therapies. Its structural rigidity and polar functional groups contribute to its utility in structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]azetidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-14(2,3)20-13(19)15-6-4-11(5-7-15)16-8-10(9-16)12(17)18/h10-11H,4-9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUNYYOGPCHSBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662549 | |
| Record name | 1-[1-(tert-Butoxycarbonyl)piperidin-4-yl]azetidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889953-58-6 | |
| Record name | 1-[1-(tert-Butoxycarbonyl)piperidin-4-yl]azetidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)azetidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to the piperidine ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Coupling of the Rings: The piperidine and azetidine rings are coupled together using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen or the carboxylic acid group using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)azetidine-3-carboxylic acid is primarily utilized in the development of pharmaceuticals due to its structural properties that allow for modification and functionalization. The tert-butoxycarbonyl (Boc) group provides a protective mechanism for amines during synthetic procedures, facilitating the formation of complex molecules.
Key Applications:
- Drug Development: This compound serves as a building block in the synthesis of bioactive molecules, particularly in the design of novel therapeutic agents targeting various diseases, including cancer and neurological disorders .
- PROTAC Development: It has been identified as a rigid linker in PROTAC (Proteolysis Targeting Chimeras) technology, which is used for targeted protein degradation. The incorporation of this compound can enhance the efficacy and specificity of PROTACs by optimizing their three-dimensional structure .
Chemical Synthesis
The compound plays a significant role in organic synthesis through various reactions:
- Amide Formation: It can be used to synthesize amides by reacting with carboxylic acids or their derivatives, which is crucial in creating peptide bonds in pharmaceutical compounds.
- Functional Group Transformations: The Boc group can be easily removed under mild acidic conditions, allowing for further functionalization of the piperidine and azetidine rings .
Case Study 1: Synthesis of Bioactive Compounds
Researchers have successfully synthesized a series of bioactive compounds using this compound as a precursor. These compounds exhibited promising activity against cancer cell lines, showcasing the potential of this compound in anticancer drug development .
Case Study 2: PROTAC Efficacy Enhancement
A study highlighted the use of this compound in the development of PROTACs targeting specific proteins involved in cancer progression. The inclusion of the azetidine moiety improved the binding affinity and selectivity towards target proteins, leading to enhanced degradation rates compared to traditional small molecules .
Data Table: Comparison of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Used as a building block for drug synthesis | Key role in developing anticancer agents |
| PROTAC Development | Acts as a rigid linker to enhance specificity and efficacy | Improved binding affinity in targeted protein degradation |
| Organic Synthesis | Facilitates amide formation and functional group transformations | Enables complex molecule synthesis |
Mechanism of Action
The mechanism of action of 1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)azetidine-3-carboxylic acid depends on its specific application. In drug development, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active compound. The molecular targets and pathways involved can vary, but may include interactions with enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table highlights structural analogues and their distinguishing features:
Key Observations:
- Aromatic vs.
- Ring Strain : The azetidine ring introduces conformational rigidity, which can enhance binding affinity but may also increase synthetic complexity compared to pyrrole or piperidine derivatives .
Physicochemical Properties
| Property | 1-(1-Boc-piperidin-4-yl)azetidine-3-carboxylic acid | 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid | 4-(1-Boc-azetidin-3-yl)benzoic acid |
|---|---|---|---|
| Solubility (Water) | Low (due to Boc group) | Moderate | Very low (aromatic hydrophobicity) |
| LogP (Predicted) | ~1.5 | ~0.8 | ~2.2 |
| Hydrogen Bond Donors | 2 (COOH, NH) | 2 (COOH, NH) | 2 (COOH, NH) |
| Hydrogen Bond Acceptors | 5 | 4 | 5 |
| TPSA (Ų) | 85 | 78 | 89 |
Notes:
- The Boc group reduces aqueous solubility but improves stability against enzymatic degradation .
Biological Activity
1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)azetidine-3-carboxylic acid, also known by its CAS number 1251006-64-0, is a compound of growing interest in medicinal chemistry. Its unique structure, characterized by the presence of a piperidine ring and an azetidine moiety, suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H24N2O4
- Molecular Weight : 284.356 g/mol
- CAS Number : 1251006-64-0
Biological Activity Overview
Research indicates that compounds with similar structural characteristics to this compound exhibit various biological activities, including:
- Antitumor Effects : Some derivatives have shown selective cytotoxicity against different cancer cell lines.
- Antimicrobial Properties : Compounds with piperidine and azetidine structures have demonstrated activity against various pathogens.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease progression.
Antitumor Activity
A study investigated the cytotoxic effects of related compounds on human cancer cell lines. For instance, compounds structurally similar to this compound were tested against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation with IC50 values ranging from 10 to 50 μM, suggesting a promising avenue for further development in cancer therapy .
Antimicrobial Activity
Research into antimicrobial properties has revealed that derivatives containing azetidine and piperidine rings show effective inhibition against various bacterial strains. A derivative demonstrated a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus, indicating potent antibacterial activity .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth and microbial survival.
- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis .
- Apoptosis Induction : Evidence suggests that certain derivatives can trigger programmed cell death in cancer cells by activating apoptotic pathways.
Data Summary
| Biological Activity | Cell Line/Pathogen | IC50/MIC Values | Reference |
|---|---|---|---|
| Antitumor | MCF-7 | ~30 μM | |
| Antitumor | MDA-MB-231 | ~50 μM | |
| Antimicrobial | Staphylococcus aureus | 32 μg/mL |
Case Studies
Several case studies highlight the therapeutic potential of compounds related to this compound:
Case Study 1: Breast Cancer Treatment
A recent study evaluated a series of piperidine derivatives for their ability to inhibit tumor growth in vivo. The lead compound showed a significant reduction in tumor size compared to control groups, indicating its potential as a chemotherapeutic agent .
Case Study 2: Antibacterial Efficacy
In another investigation, a derivative was tested against multi-drug resistant strains of bacteria. Results showed that the compound not only inhibited bacterial growth but also reduced biofilm formation by up to 70%, highlighting its potential as an effective treatment for resistant infections .
Q & A
Basic Questions
Q. What are critical safety precautions when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods or local exhaust to minimize inhalation of dust/aerosols (H335 hazard) .
- Emergency Protocols : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .
- Spill Management : Avoid dust generation; collect spills using non-sparking tools and store in sealed containers for proper disposal .
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer :
- Temperature : Store at 2–8°C in a dry environment to prevent hydrolysis of the tert-butoxycarbonyl (Boc) group .
- Container : Use airtight, light-resistant containers under inert gas (e.g., nitrogen) to avoid moisture absorption and oxidation .
- Compatibility : Separate from strong acids/bases, as the Boc group is sensitive to acidic/basic conditions .
Advanced Research Questions
Q. How can conflicting NMR data be resolved during structural characterization?
- Methodological Answer :
- Byproduct Identification : Check for common impurities like de-Boc derivatives (e.g., piperidine-4-yl intermediates) using LC-MS. For example, lists related compounds with similar backbones prone to Boc cleavage .
- 2D NMR Techniques : Perform ¹H-¹³C HSQC or NOESY to distinguish overlapping signals caused by conformational flexibility in the piperidine-azetidine ring system .
- Reference Standards : Compare with spectral data of intermediates (e.g., tert-butyl 4-aminopiperidine-1-carboxylate derivatives in ) to assign ambiguous peaks .
Q. What strategies improve coupling efficiency during solid-phase synthesis of derivatives?
- Methodological Answer :
- Activation Reagents : Use HATU or PyBOP instead of DCC to reduce steric hindrance from the Boc group. reports 72-hour coupling times with K₂CO₃ in acetonitrile for similar scaffolds .
- Temperature Optimization : Conduct reactions at 40–50°C (instead of room temperature) to enhance reactivity, as shown in for multi-step syntheses .
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂ with XPhos ligand) improve Suzuki couplings for aromatic substituents, achieving yields >70% under inert atmospheres .
Q. How do steric effects influence the reactivity of the Boc-protected piperidine moiety?
- Methodological Answer :
- Steric Maps : Use computational tools (e.g., DFT calculations) to analyze the spatial hindrance around the piperidine N-Boc group. highlights reduced nucleophilicity in similar compounds due to tert-butyl crowding .
- Selective Deprotection : Employ TFA in DCM (1:10 v/v) for Boc removal while preserving the azetidine-carboxylic acid group. This avoids side reactions observed in bulkier analogs .
- Kinetic Studies : Monitor reaction rates via HPLC to compare Boc-deprotection efficiency in constrained vs. flexible analogs .
Q. What methods ensure reproducibility in multi-step syntheses involving this compound?
- Methodological Answer :
- Stepwise QC : Validate intermediates using UPLC-MS after each step. emphasizes isolating and characterizing intermediates (e.g., tert-butyl alcohol reaction products) to avoid carryover impurities .
- Atmosphere Control : Use Schlenk lines for moisture-sensitive steps, as oxygen/humidity can degrade the Boc group. recommends inert atmospheres for acrylamide coupling .
- Solvent Purity : Use anhydrous acetonitrile (H₂O <50 ppm) to prevent Boc hydrolysis during nucleophilic substitutions .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data?
- Methodological Answer :
- Crystallization Solvent : Compare melting points from different solvents (e.g., ethanol vs. hexane). reports mp 162–166°C for a related Boc-piperidinecarboxylic acid crystallized from ethyl acetate .
- Polymorphism Screening : Perform DSC/TGA to detect polymorphic forms. For example, Boc derivatives in show variable melting behaviors due to crystal packing .
- Collaborative Validation : Cross-reference with independent datasets (e.g., PubChem or ’s SMILES data) to resolve outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
